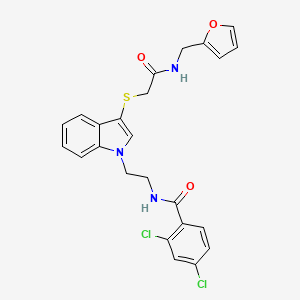

2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N3O3S/c25-16-7-8-18(20(26)12-16)24(31)27-9-10-29-14-22(19-5-1-2-6-21(19)29)33-15-23(30)28-13-17-4-3-11-32-17/h1-8,11-12,14H,9-10,13,15H2,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNLMEQUSARIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and selected analogs:

Electronic and Steric Effects

- Fluoro substitution (as in ) offers similar electron-withdrawing effects but with reduced steric bulk compared to chlorine .

- Heterocyclic Moieties: The furan-2-ylmethyl group provides an electron-rich aromatic system, favoring interactions with polar residues in target proteins. In contrast, thiazole () or thiazolidinone () groups introduce sulfur atoms, which may enhance lipophilicity or metal coordination .

- Linker Flexibility: The amino-oxoethylthio (-NH-C(=O)-CH2-S-) linker in the target compound balances rigidity and flexibility, enabling optimal orientation for target engagement. Analogs with simpler thioether (-CH2-S-) linkers () may exhibit reduced conformational stability .

Q & A

Q. What are the recommended synthetic pathways for 2,4-dichloro-N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Thioether Formation : React a 2-mercaptoindole derivative with a chloroacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.

Amidation : Couple the resulting intermediate with 2,4-dichlorobenzoyl chloride using HATU or EDC/NHS as coupling agents in anhydrous dichloromethane.

Purification : Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the final product .

Critical parameters include reaction time (8–12 hours for amidation), temperature (0–5°C for coupling), and inert atmosphere (N₂/Ar).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm functional groups (e.g., indole NH at δ 10.2–11.5 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ expected within 2 ppm error) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.